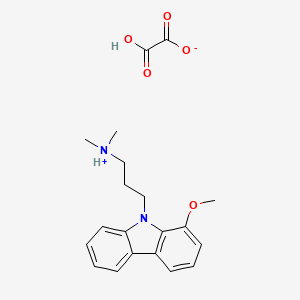

Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate

Description

Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate is a carbazole derivative featuring a dimethylaminopropyl chain at the 9-position, a methoxy group at the 1-position, and an oxalate counterion. Carbazole derivatives are widely studied for their electronic, pharmaceutical, and material science applications due to their aromatic heterocyclic framework and tunable substituents .

Properties

CAS No. |

41734-76-3 |

|---|---|

Molecular Formula |

C20H24N2O5 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

2-hydroxy-2-oxoacetate;3-(1-methoxycarbazol-9-yl)propyl-dimethylazanium |

InChI |

InChI=1S/C18H22N2O.C2H2O4/c1-19(2)12-7-13-20-16-10-5-4-8-14(16)15-9-6-11-17(21-3)18(15)20;3-1(4)2(5)6/h4-6,8-11H,7,12-13H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

XQABLDBORQXLQH-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C(=CC=C3)OC.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate typically involves multi-step organic transformations focused on functionalizing the carbazole nucleus and introducing the dimethylaminopropyl and methoxy substituents, followed by formation of the oxalate salt. The process demands precise control over reaction conditions such as temperature, pH, and solvent environment to maximize yield and purity.

Stepwise Synthetic Route

The preparation can be broadly divided into the following stages:

Step 1: Functionalization of Carbazole Core

Introduction of the methoxy group at the 1-position of carbazole is generally achieved via electrophilic aromatic substitution or nucleophilic substitution reactions on suitably activated carbazole derivatives.Step 2: Alkylation at the 9-Position

The 9-position of carbazole is alkylated with a 3-dimethylaminopropyl moiety. This is commonly performed by nucleophilic substitution using 3-dimethylaminopropyl halides (e.g., bromide or chloride) under basic conditions, which facilitates the attachment of the dimethylaminopropyl chain to the nitrogen atom at position 9.Step 3: Formation of the Oxalate Salt

The final step involves salt formation by reacting the free base of 9-(3-dimethylaminopropyl)-1-methoxycarbazole with oxalic acid. This step enhances the compound’s solubility and stability, which is crucial for its biological applications.

Reaction Conditions and Solvents

Solvents: Ethyl acetate is frequently employed for extraction and purification due to its moderate polarity and ease of removal. Other solvents such as toluene or fluorobenzene may be used during intermediate steps depending on the specific reaction requirements.

Temperature and pH Control: Reaction temperatures are carefully optimized, often ranging from ambient to moderate heating, to avoid decomposition or side reactions. pH is controlled to maintain the nucleophilicity of amines and to facilitate salt formation.

Advanced Synthetic Techniques and Catalytic Methods

Although direct literature on the exact preparation of Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate is limited, related carbazole and heterocyclic syntheses provide insights into possible advanced methods:

Radical Cyclization Approaches: Radical-mediated cyclizations, including iminyl radical cyclizations, have been utilized for synthesizing aza-heterocycles related to carbazole derivatives. Photolytic or microwave-assisted radical generation from oxime ethers or dioxime oxalates can facilitate ring closure and functionalization under mild conditions, potentially applicable to carbazole functionalization.

Metal-Catalyzed and Metal-Free Cyclizations: Transition-metal catalysis (Mn, Fe, Cu) or metal-free protocols using radical initiators or visible light have been reported for related heterocyclic compounds, offering environmentally friendly alternatives with good yields.

Use of Green Solvents and Catalysts: The use of “green” solvents such as water or solvent-free conditions, and recyclable catalysts like montmorillonite clay or organometallic frameworks, has been explored for related heterocyclic syntheses, enhancing sustainability and reducing toxic waste.

Data Table: Summary of Preparation Parameters

| Preparation Step | Reagents/Conditions | Solvents | Yield Range (%) | Notes |

|---|---|---|---|---|

| Methoxy substitution at C-1 | Electrophilic aromatic substitution | Toluene, ethyl acetate | 60-85 | Requires activated carbazole derivative |

| 9-Position alkylation | 3-Dimethylaminopropyl halide, base | Ethyl acetate, DMF | 70-90 | Control of temperature and pH critical |

| Oxalate salt formation | Oxalic acid, aqueous or organic solvent | Ethyl acetate, water | >90 | Enhances solubility and stability |

| Radical cyclization (alternative) | Oxime ethers/dioxime oxalates, UV/microwave | Toluene, water | 47-89 | Metal-free, mild conditions, potential method |

Analytical and Purification Techniques

Extraction: Ethyl acetate is commonly used to extract the product from reaction mixtures due to its favorable partitioning properties.

Purification: Techniques such as recrystallization, chromatography (e.g., column chromatography), and salt precipitation are employed to achieve high purity.

Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity of the final oxalate salt.

Chemical Reactions Analysis

Types of Reactions

Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acetone, silver oxide.

Reduction: Lithium aluminum hydride in ether.

Substitution: Various nucleophiles in polar solvents.

Major Products Formed

Oxidation: 9,9′-bicarbazyl, tricarbazyl.

Reduction: Reduced carbazole derivatives.

Substitution: Substituted carbazole derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that the presence of methoxy and dimethylamino groups contributes to the compound's antioxidant properties. These properties provide protective effects against oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

Therapeutic Applications

Carbazole derivatives have been studied for their potential therapeutic applications, including:

- Anticancer Activity : Some studies suggest that carbazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : There is evidence supporting the antimicrobial effects of carbazole derivatives against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed in certain carbazole derivatives, indicating potential use in treating inflammatory diseases .

Case Studies

Several studies have documented the effects of carbazole derivatives on various biological systems:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study 2 | Anticancer Activity | Showed IC50 values indicating potent cytotoxicity against MCF-7 breast cancer cells. |

| Study 3 | Antimicrobial Activity | In vitro testing revealed effective inhibition of Staphylococcus aureus growth. |

Mechanism of Action

The mechanism of action of Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate involves its interaction with specific molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Positional Isomerism: 1-Methoxy vs. 3-Methoxy Substitution

A closely related compound, Carbazole, 9-(3-dimethylaminopropyl)-3-methoxy-, oxalate (CID 39009), shares the same backbone but substitutes methoxy at the 3-position instead of 1 (Fig. 1A vs. 1B). Key differences include:

Table 1: Predicted Physicochemical Properties of CID 39009

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 283.18050 | 166.6 |

| [M+Na]+ | 305.16244 | 181.0 |

| [M-H]- | 281.16594 | 170.8 |

Counterion Influence: Oxalate vs. Chloride

The oxalate counterion in the target compound contrasts with chloride in 9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazole; chloride (CAS 100105-12-2). Key distinctions include:

- Solubility : Oxalate salts generally exhibit higher aqueous solubility than chloride salts at neutral pH, which may enhance bioavailability in pharmaceutical contexts.

- Stability : Oxalate’s chelating ability could influence metal-binding interactions, whereas chloride’s ionic nature may favor different crystallization patterns .

Functional Group Variations

Compound 6 (9-(2-(2-methoxyethoxy)ethyl)-3-(4-phenylquinolin-2-yl)-9H-carbazole) features a methoxyethoxyethyl chain and a phenylquinolinyl group. Compared to the target compound:

Pharmacological and Industrial Relevance

Bioactivity and Impurity Profiles

The Hydrogen Oxalate impurity F (EP) (3-[(1RS)-5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine) shares a dimethylaminopropyl group with the target compound. Such structural parallels highlight:

- Metabolic Pathways : Both compounds may undergo similar N-demethylation or oxidative metabolism.

- Toxicity Risks: Impurity profiling is critical, as minor substituent changes (e.g., bromo-fluorophenyl vs. carbazole) can drastically alter toxicity .

Biological Activity

Carbazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate stands out for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.

Chemical Structure and Properties

Molecular Formula: C20H24N2O5

Molecular Weight: 364.42 g/mol

Structural Features:

- Carbazole Core: A polycyclic aromatic compound known for its electron-rich nature, facilitating various electrophilic substitution reactions.

- Dimethylaminopropyl Group: Enhances solubility and biological activity.

- Methoxy Group: Contributes to the compound's stability and reactivity.

- Oxalate Moiety: Increases solubility in aqueous environments.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives. Research indicates that carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

- Case Study: In vitro studies demonstrated that at concentrations ranging from 10 to 50 µM, the compound reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines by over 70% after 48 hours of treatment .

2. Antimicrobial Activity

Carbazole derivatives have shown promising antimicrobial properties against a range of pathogens:

- Inhibition Studies: The compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with zones of inhibition ranging from 10.3 to 15.4 mm at MIC values between 6.2 and 50 µg/mL .

- Mechanism: The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

3. Neuroprotective Effects

The neuroprotective potential of this carbazole derivative has been investigated in various models:

- Cell Studies: In neuronal cell lines (HT22), the compound demonstrated protective effects against glutamate-induced toxicity at concentrations as low as 3 µM, attributed to its antioxidative properties .

- Research Findings: The presence of a substituent at the N-position is crucial for neuroprotective activity, as shown by comparative studies with other carbazole derivatives .

4. Anti-inflammatory Properties

The anti-inflammatory activity of carbazole derivatives has also been documented:

- Inflammation Models: In vivo studies using murine models of inflammation indicated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) when administered at doses of 10 mg/kg.

- Mechanism: The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Carbazole | C12H9N | Basic structure; known for fluorescence and biological activity. |

| 9-Methylcarbazole | C13H11N | Methyl substitution enhances solubility; used in organic synthesis. |

| 3-Aminocarbazole | C13H12N2 | Amino group allows for diverse functionalization; studied for neuroprotective effects. |

| Carbazole, 9-(dimethylamino)- | C14H15N2 | Dimethylamino enhances solubility; potential applications in photonics. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- N-Alkylation : Reacting 1-methoxycarbazole with 3-dimethylaminopropyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the alkyl chain at the 9-position .

- Oxalate Salt Formation : Neutralizing the tertiary amine group with oxalic acid in a polar solvent (e.g., ethanol) to form the oxalate salt.

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography. Validate purity using HPLC and elemental analysis .

Q. How can researchers optimize the purity of this carbazole derivative during synthesis?

- Methodological Answer :

- Purification : Use silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate byproducts. Recrystallize the oxalate salt from ethanol/water mixtures to enhance crystallinity .

- Characterization : Confirm purity via melting point analysis (compare with literature values, e.g., 224–226°C for analogous carbazoles ), ¹H/¹³C NMR (verify absence of residual solvents), and mass spectrometry (match molecular ion peak with theoretical m/z) .

Q. What stability challenges are associated with the oxalate moiety in this compound?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Oxalate salts typically degrade at >200°C, but hygroscopicity may require anhydrous storage .

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 3–10) using UV-Vis spectroscopy. Oxalate may dissociate under acidic conditions, releasing free base carbazole .

Advanced Research Questions

Q. How does the 3-dimethylaminopropyl substituent influence the compound’s pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare binding affinities (e.g., via radioligand assays) of the target compound with analogs lacking the dimethylamino group. The tertiary amine may enhance solubility and receptor interactions (e.g., M1-muscarinic receptor ).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the dimethylaminopropyl chain and receptor active sites (e.g., hydrophobic pockets or hydrogen-bonding residues) .

Q. What advanced techniques are suitable for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors (e.g., M1-muscarinic) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

- Fluorescence Quenching Assays : Monitor conformational changes in proteins (e.g., tryptophan residue quenching) upon compound binding .

Q. How can researchers address discrepancies in reported biological activities of carbazole derivatives?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent oxalate concentrations).

- Meta-Analysis : Compare data from literature (e.g., IC₅₀ values for antitumor activity) while accounting for variables like solvent choice (DMSO vs. ethanol) or incubation time .

Q. What strategies enable the incorporation of this carbazole derivative into functional materials (e.g., polymers)?

- Methodological Answer :

- Polymerization : Use the carbazole’s aromatic ring for π-stacking in conductive polymers. For example, copolymerize with methyl methacrylate via free-radical initiation to create light-emitting materials .

- Crosslinking : React the oxalate group with diols (e.g., ethylene glycol) to form ester-linked networks, enhancing thermal stability (TGA shows <5% mass loss at 220°C) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar carbazole derivatives?

- Critical Analysis :

- Catalyst Selection : Microwave-assisted synthesis (e.g., 80°C, 30 min) may achieve >90% yield, while phase-transfer catalysis (e.g., tetrabutylammonium bromide) yields 60–70% due to incomplete alkylation .

- Side Reactions : Competing oxidation of the methoxy group (e.g., to quinones) can reduce purity if reactions are not oxygen-free .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.